

Commercial Suppliers and Technical Guide for 1-(Benzylloxycarbonyl)-3-hydroxyazetidine

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Compound of Interest

Compound Name: **1-Cbz-3-Hydroxyazetidine**

Cat. No.: **B137123**

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability of 1-(Benzylloxycarbonyl)-3-hydroxyazetidine, a key building block in medicinal chemistry. The guide also details a representative synthetic protocol and explores the compound's relevance in drug discovery, particularly in the context of STAT3 signaling pathways.

Commercial Availability

1-(Benzylloxycarbonyl)-3-hydroxyazetidine, also known as **1-Cbz-3-hydroxyazetidine**, is readily available from a variety of commercial suppliers. The table below summarizes the offerings from several vendors, providing a comparative overview of purity, available quantities, and pricing. Please note that prices are subject to change and should be confirmed with the respective suppliers.

Supplier	Purity	Available Quantities	Price (USD)
SynQuest Laboratories	---	5g, 25g, 100g	\$55, \$90, \$300
Matrix Scientific	>95%	5g, 25g	\$20, \$67
Frontier Specialty Chemicals	98%	5g, 25g	\$105, \$350
ChemScene	99.39%	25g	\$46
TRC	---	10mg	\$45
Synthonix	97.0%	250g	\$290

Synthetic Protocol

The following is a representative experimental protocol for the synthesis of 1-(Benzylloxycarbonyl)-3-hydroxyazetidine, adapted from established methodologies for the preparation of N-protected 3-hydroxyazetidines.

Reaction Scheme:

3-Hydroxyazetidine + Benzyl Chloroformate → 1-(Benzylloxycarbonyl)-3-hydroxyazetidine

Materials:

- 3-Hydroxyazetidine hydrochloride
- Benzyl chloroformate (Cbz-Cl)
- Sodium bicarbonate (NaHCO₃)
- Dichloromethane (CH₂Cl₂)
- Water (H₂O)
- Brine (saturated NaCl solution)

- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Ethyl acetate
- Hexanes

Procedure:

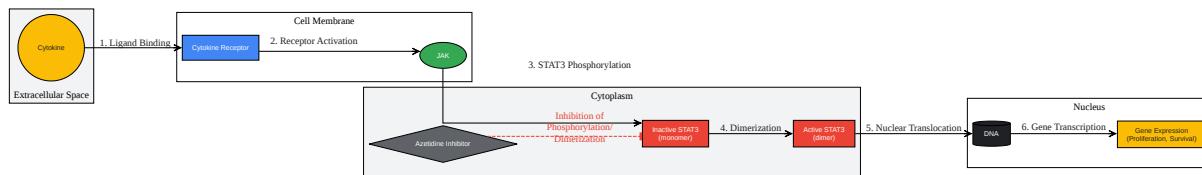
- Preparation of 3-Hydroxyazetidine Free Base: Dissolve 3-hydroxyazetidine hydrochloride in water and cool the solution to 0 °C in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate with stirring until the pH of the solution is basic (pH ~9-10). Extract the aqueous layer three times with dichloromethane. Combine the organic extracts.
- Protection Reaction: To the combined dichloromethane extracts containing the 3-hydroxyazetidine free base, add an equimolar amount of benzyl chloroformate dropwise at 0 °C with continuous stirring. Allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
- Work-up: Wash the reaction mixture sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to yield pure 1-(Benzylloxycarbonyl)-3-hydroxyazetidine.

Relevance in Drug Discovery: Targeting the STAT3 Signaling Pathway

Azetidine scaffolds are of significant interest in drug discovery due to their unique structural properties that can impart favorable pharmacokinetic and pharmacodynamic characteristics to a molecule.^[1] Derivatives of azetidine have been investigated as potent inhibitors of various biological targets, including the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.^{[2][3]}

The STAT3 pathway is a critical regulator of cellular processes such as proliferation, survival, and differentiation.^[2] Aberrant activation of this pathway is implicated in the development and progression of numerous cancers.^[2] Small molecule inhibitors that target STAT3 have emerged as a promising therapeutic strategy. Azetidine-containing compounds have been designed to bind to the SH2 domain of STAT3, preventing its dimerization, phosphorylation, and subsequent translocation to the nucleus, thereby inhibiting the transcription of target genes involved in tumor growth and survival.^{[2][3]}

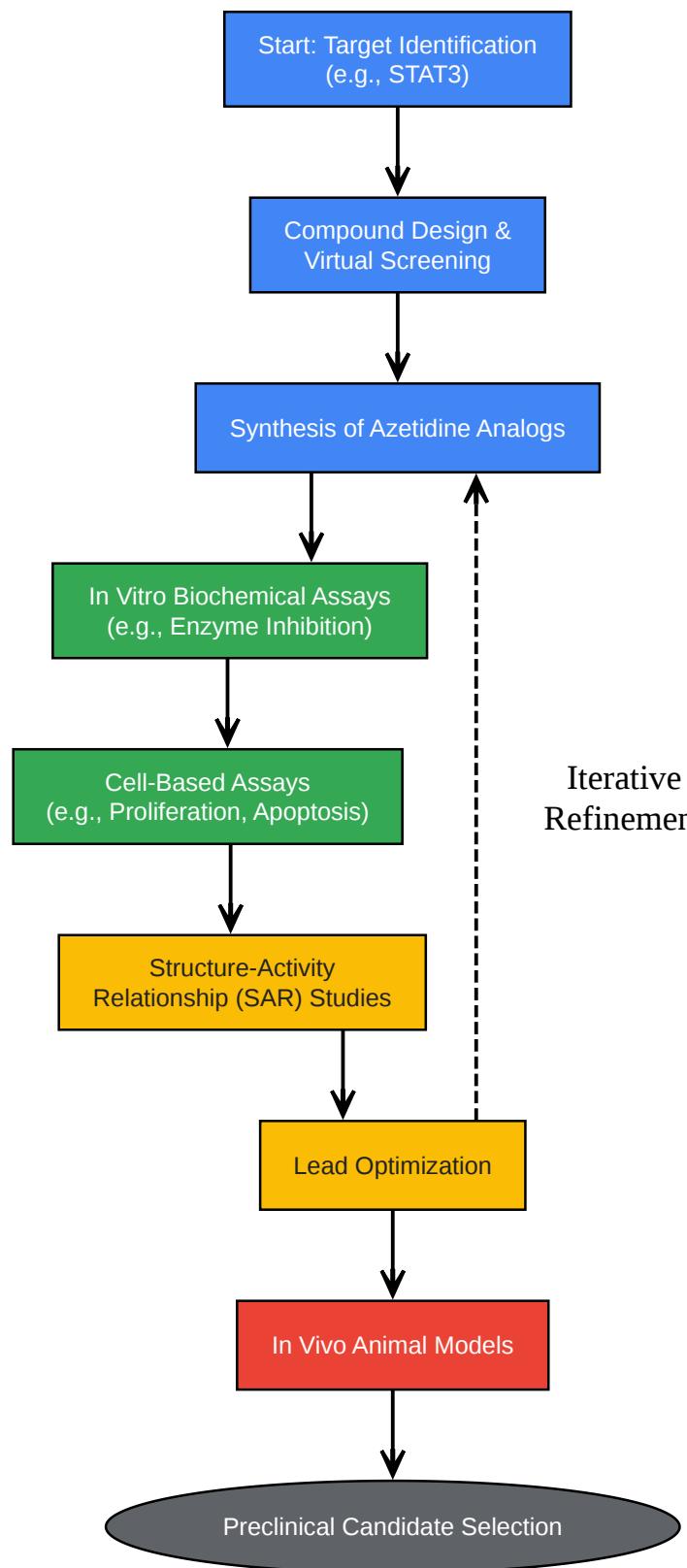
Below is a diagram illustrating the key events in the STAT3 signaling pathway and the inhibitory action of azetidine-based compounds.



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Caption: The STAT3 signaling pathway and its inhibition by azetidine derivatives.

The experimental workflow for the discovery and development of novel azetidine-based therapeutic agents typically follows a structured process.



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Caption: A generalized workflow for the discovery of azetidine-based compounds.

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